molecular formula C7H9Cl2N B1216452 4-Chloro-2-methylaniline hydrochloride CAS No. 3165-93-3

4-Chloro-2-methylaniline hydrochloride

Cat. No.: B1216452
CAS No.: 3165-93-3
M. Wt: 178.06 g/mol
InChI Key: VKYZDCTWJGBFDW-UHFFFAOYSA-N
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Description

4-Chloro-2-methylaniline hydrochloride is an organic compound with the molecular formula C₇H₉Cl₂N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and a methyl group. This compound is commonly used in the synthesis of various chemical intermediates and has applications in different fields such as chemistry, biology, and industry .

Mechanism of Action

Target of Action

4-Chloro-2-methylaniline hydrochloride, also known as 4-Chloro-o-toluidine (4-COT), is an organic compound with the formula CH3C6H3Cl(NH2) It has been found to bind covalently to the dna of rat and mouse livers , suggesting that it may interact with genetic material in cells.

Mode of Action

It has been shown to bind covalently to dna , which suggests that it may interfere with the normal functioning of cells by altering their genetic material. This could potentially lead to changes in cell behavior, including uncontrolled growth or apoptosis.

Biochemical Pathways

4-COT is produced as an intermediate to the pesticide chlordimeform and a precursor to some azo dyes . It is produced by the chlorination reaction of N-acetyl toluidine followed by deprotection and separation from the 6-chloro isomer . In nature, 4-COT is found in plants and animals as a metabolic product of chlordimeform .

Pharmacokinetics

It has been found to bind covalently to dna in rat and mouse livers , suggesting that it may be metabolized in the liver and could potentially accumulate in this organ.

Result of Action

In chronic feeding studies with mice of both sexes, 4-COT has been found to induce hemangiosarcomas and hemangioendotheliomas . Inhalation or skin contact with 4-COT produces acute toxic effects, initially appearing as macroscopic or microscopic haematuria . Further symptoms include dysuria, reduced bladder capacity, and pain in the lower abdomen . Haemorrhagic cystitis is the main symptom of acute toxicity, with methaemoglobinaemia observed in 50% of poisoning cases .

Action Environment

The action of 4-COT can be influenced by various environmental factors. For instance, the production and distribution of 4-COT ceased in 1979 in the US and in 1986 in Germany due to its carcinogenic properties . Furthermore, the compound’s stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other substances in the environment.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methylaniline hydrochloride plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various compounds. It interacts with enzymes such as cytochrome P450, which is involved in its metabolic activation and detoxification . The compound can also bind to proteins and DNA, forming covalent adducts that may lead to mutagenic and carcinogenic effects . These interactions highlight the compound’s potential to influence biochemical pathways and cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to induce hemangiosarcomas and hemangioendotheliomas in chronic feeding studies with mice . The compound can covalently bind to DNA in the liver of rats and mice, leading to genetic mutations . Additionally, exposure to this compound can result in acute toxic effects such as macroscopic or microscopic haematuria, dysuria, reduced bladder capacity, and lower abdominal pain . These cellular effects underscore the compound’s potential to disrupt normal cellular processes and contribute to disease development.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins . This binding can result in the formation of DNA adducts, which may cause mutations and initiate carcinogenesis . The compound can also inhibit or activate specific enzymes, altering cellular signaling pathways and gene expression . These molecular interactions provide insight into the compound’s potential to influence cellular and molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can persist in the environment and within biological systems, leading to prolonged exposure and potential chronic effects . The temporal dynamics of the compound’s effects highlight the importance of understanding its stability and degradation in laboratory and environmental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, while higher doses can lead to severe toxicity and adverse effects . Chronic feeding studies have demonstrated that high doses of the compound can induce hemangiosarcomas and hemangioendotheliomas in mice . Additionally, acute exposure to high doses can result in symptoms such as haematuria, dysuria, and lower abdominal pain . These findings emphasize the importance of dosage considerations in evaluating the compound’s safety and toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins . The compound can also be metabolized through N-acetylation, N-oxidation, and ring oxidation pathways . These metabolic processes influence the compound’s bioavailability, toxicity, and potential to cause genetic mutations. Understanding these pathways is crucial for assessing the compound’s impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . Studies have shown that the compound can be distributed to the liver, kidneys, and other organs, where it can exert its toxic effects . The transport and distribution dynamics of the compound are essential for understanding its potential impact on different tissues and organs.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound can localize to the nucleus, where it can interact with DNA and proteins, leading to genetic mutations and carcinogenesis . Understanding the subcellular localization of the compound is critical for elucidating its mechanisms of action and potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methylaniline hydrochloride typically involves the chlorination of o-toluidine. The process begins with the nitration of toluene to produce a mixture of nitrotoluenes, which is then separated by distillation. The ortho-nitrotoluene is hydrogenated to yield o-toluidine. This intermediate is then chlorinated to produce 4-chloro-2-methylaniline, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to handle the separation and purification of intermediates. The final product is obtained by crystallization and filtration to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-methylaniline hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-2-methylaniline;hydrochloride
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InChI

InChI=1S/C7H8ClN.ClH/c1-5-4-6(8)2-3-7(5)9;/h2-4H,9H2,1H3;1H
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InChI Key

VKYZDCTWJGBFDW-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)Cl)N.Cl
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Molecular Formula

C7H8ClN.ClH, C7H9Cl2N
Record name 4-CHLORO-O-TOLUIDINE HYDROCHLORIDE
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Related CAS

95-69-2 (Parent)
Record name 4-Chloro-o-toluidine hydrochloride
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DSSTOX Substance ID

DTXSID0020288
Record name 4-Chloro-2-methylaniline hydrochloride
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Molecular Weight

178.06 g/mol
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Physical Description

4-chloro-o-toluidine hydrochloride appears as a white crystalline solid. Toxic by skin absorption and inhalation (dust)., White solid; [CAMEO] Orange to red solid; [MSDSonline]
Record name 4-CHLORO-O-TOLUIDINE HYDROCHLORIDE
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Record name 4-Chloro-o-toluidine hydrochloride
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Record name 4-CHLORO-O-TOLUIDINE HYDROCHLORIDE
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Vapor Pressure

0.04 [mmHg]
Record name 4-Chloro-o-toluidine hydrochloride
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CAS No.

3165-93-3
Record name 4-CHLORO-O-TOLUIDINE HYDROCHLORIDE
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Record name Benzenamine, 4-chloro-2-methyl-, hydrochloride (1:1)
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Record name 4-CHLORO-2-METHYLANILINE HYDROCHLORIDE
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Melting Point

198 to 201 °F (decomposes) (NTP, 1992)
Record name 4-CHLORO-O-TOLUIDINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

79 g (1.1 moles) of chlorine is introduced into a solution of 135 g (1 mole) of 2 -formylaminotoluene in 500 ml of chloroform at 20° to 25° C. in the course of 2 to 3 hours. After the addition of 28 g (0.88 mole) of methanol, the mixture obtained is stirred for 2 hours at 25° to 30° C., and the formed 2 -amino-5 -chlorotoluene hydrochloride is subsequently filtered off. There is obtained 130 g (73% of theory relative to 2 -formylaminotoluene) of 2 -amino-5 -chlorotoluene hydrochloride. The content of 2 -amino-5 -chlorotoluene hydrochloride in the product is 98 to 99%.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-methylaniline hydrochloride
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4-Chloro-2-methylaniline hydrochloride
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4-Chloro-2-methylaniline hydrochloride
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4-Chloro-2-methylaniline hydrochloride
Reactant of Route 5
4-Chloro-2-methylaniline hydrochloride
Reactant of Route 6
4-Chloro-2-methylaniline hydrochloride

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